2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-7(12)11(15)14-8(2)9-3-5-10(6-4-9)18(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMWXTIHOJTITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Key Observations:
Sulfamoyl vs.
Hydrophobicity : The isobutyl-substituted analog (XLogP3 = 3.6) is more hydrophobic than the benzodioxin-containing derivative (XLogP3 = 2.2), suggesting substituent-dependent lipophilicity trends .
Solubility and Stability
- 2-Chloro-N-(4-methylphenyl)propanamide : Experimental studies in binary solvent mixtures (e.g., ethyl acetate + hexane) reveal temperature-dependent solubility, with higher solubility in polar aprotic solvents like acetone . This suggests that the target compound may exhibit similar solvent preferences due to its sulfamoyl group’s polarity.
Biological Activity
2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN2O3S. The compound features a chloro group, a sulfamoylphenyl group, and a propanamide moiety, which contribute to its diverse biological activities. Its structural characteristics suggest a classification within sulfonamide derivatives, compounds known for their antimicrobial properties and other therapeutic potentials .
The exact mechanism of action of this compound remains partially elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological systems, potentially leading to the inhibition of critical biological pathways. The presence of the sulfamoyl group indicates possible antimicrobial activity through the inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, sulfonamides are known to inhibit bacterial growth by targeting folate synthesis pathways. In vitro studies have shown that this compound may also display activity against various pathogens, although specific data on its efficacy compared to established antibiotics is still needed.
Enzyme Inhibition Studies
Enzyme inhibition assays have been conducted to evaluate the biological activity of this compound. Preliminary findings suggest that it may inhibit enzymes involved in metabolic processes, contributing to its potential therapeutic applications.
Case Studies
Several case studies have highlighted the therapeutic potential of similar sulfonamide derivatives:
- Case Study 1: A study on a related compound demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting potential anticancer properties .
- Case Study 2: Another investigation focused on the antimicrobial effects against resistant strains of bacteria, indicating that modifications in the sulfonamide structure can enhance efficacy against specific pathogens.
Research Findings and Data Tables
The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Inhibition of bacterial growth at concentrations ≤ 50 µM |
| Study B | Enzyme inhibition | Enzyme kinetics | Significant reduction in enzyme activity (IC50 = 25 µM) |
| Study C | Antitumor | Cell proliferation assays | Reduced tumor cell viability by 60% at 10 µM |
Applications in Medicinal Chemistry
Given its structural features and preliminary biological activity data, this compound shows promise for further development as a therapeutic agent. Its potential applications include:
- Antimicrobial therapy: Targeting bacterial infections, particularly those resistant to conventional treatments.
- Cancer treatment: Exploring its role as an anticancer agent through enzyme inhibition and modulation of metabolic pathways.
- Research tool: Utilization in biochemical assays to study enzyme interactions and metabolic processes.
Q & A
Q. What are the key synthetic routes for preparing 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide, and what critical reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Chloroacetylation : Reacting 4-sulfamoylphenethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Intermediate Purification : Use column chromatography (hexane/ethyl acetate gradients) to isolate intermediates, ensuring >95% purity .
- Critical Parameters : Temperature control (0–25°C during acylation), stoichiometric ratios (1:1.2 amine:chloroacetyl chloride), and anhydrous conditions to prevent hydrolysis .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II/IX) using stopped-flow CO-hydration assays, given the sulfonamide group’s known affinity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What strategies optimize regioselectivity during chloroacetylation in the synthesis of this compound?
Methodological Answer:
- Directed Protection : Temporarily protect the sulfonamide NH with Boc groups to prevent unwanted side reactions .
- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack at the carbonyl carbon .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce byproduct formation .
Q. How should researchers address contradictions between computational predictions and experimental results in receptor binding studies?
Methodological Answer:
- Validation Workflow :
- Docking Reassessment : Use multiple software (e.g., AutoDock Vina, Schrödinger) with flexible receptor models .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD <2 Å) .
- SPR Validation : Perform surface plasmon resonance to measure experimental binding affinities (K) .
- Consider Protonation States : Adjust ligand/receptor ionization states in silico to match experimental pH conditions .
Q. What in vitro models are appropriate for evaluating neuroprotective or anticancer effects?
Methodological Answer:
- Neuroprotection :
- Oxidative Stress Models : Treat SH-SY5Y neurons with HO (100 µM) and measure ROS reduction via DCFH-DA fluorescence .
- Apoptosis Markers : Quantify caspase-3/7 activation using luminescent assays .
- Anticancer :
- 3D Spheroid Models : Culture HT-29 colon cancer spheroids and assess size reduction via confocal microscopy .
- Metastasis Inhibition : Use Transwell assays to evaluate migration suppression in MDA-MB-231 cells .
Q. How does the sulfamoylphenyl moiety influence pharmacokinetic properties compared to analogs?
Methodological Answer:
- Comparative ADMET Profiling :
- Solubility : Measure logP via shake-flask method (sulfamoyl group reduces logP by ~1.5 vs. methylphenyl analogs) .
- Metabolic Stability : Incubate with liver microsomes; sulfonamide derivatives show slower clearance (t >60 mins) .
- Plasma Protein Binding : Use ultrafiltration; sulfamoyl group increases binding (>90% vs. 70–80% for chloro-only analogs) .
- Structural Analysis : Molecular docking shows sulfonamide interactions with albumin subdomain IIIA, explaining prolonged half-life .
Data Contradiction Analysis
Example Scenario : Discrepancies in reported IC values for carbonic anhydrase inhibition.
Resolution Strategy :
- Assay Standardization : Use consistent enzyme sources (recombinant human CA-II) and buffer conditions (pH 7.4) .
- Control Validation : Include acetazolamide as a positive control (IC ~10 nM) to calibrate results .
- Data Normalization : Express activity as % inhibition relative to controls to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
